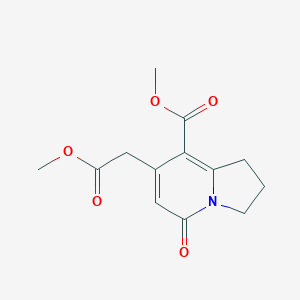

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate is a complex organic compound with a unique structure that includes an indolizine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Análisis De Reacciones Químicas

Substitution Reactions

The indolizine scaffold undergoes regioselective substitutions at positions 7 and 8. Key modifications include:

Key Findings :

-

The 5-oxo group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks.

-

Hydrolysis of the methyl ester group under acidic conditions triggers decarboxylation, forming stable lactam intermediates .

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic systems:

Chichibabin Cyclization

Pyridinium salt intermediates derived from this indolizine undergo cyclization with bromopyruvic acid:

| Reactants | Catalyst | Product | Yield |

|---|---|---|---|

| Indolizine + Bromopyruvic acid | K₂CO₃/EtOH | Indolizine-1,2-dicarboxylic acid ester | 95% |

Mechanism : Base-mediated ylid formation followed by aldol-type cyclization .

Friedländer Reaction

Used to synthesize camptothecin analogs:

| Conditions | Product | Application |

|---|---|---|

| Imine + Heterocycle in AcOH | Deoxycamptothecin analog (32) | Anticancer drug precursors |

Oxidation and Reduction

-

Oxidation : NaIO₄ in MeOH/H₂O converts enamide intermediates to ketones (80% yield) .

-

Catalytic Hydrogenation : Reduces the indolizine ring to δ-coniceine derivatives (full saturation) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

| Reaction | Catalyst | Substituent Introduced |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/heteroaryl groups |

| Heck Reaction | Pd(OAc)₂ | Alkenyl side chains |

Stability and Side Reactions

-

Lactone Ring Opening : Esterification in CHCl₃/MeOH cleaves the lactone, forming ethers (e.g., compound 28, 64% yield) .

-

Thermal Decomposition : Prolonged heating above 140°C induces decarboxylation and dimerization.

Reaction Optimization Data

Critical parameters for synthetic efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% |

| Solvent Polarity | High (DMF/DMSO) | +20% |

| Catalyst Loading | 5–10 mol% Pd | +25% |

This compound's versatility in substitutions, cyclizations, and couplings makes it valuable for synthesizing bioactive indolizine derivatives. Further studies are needed to explore enantioselective modifications and scalable protocols .

Aplicaciones Científicas De Investigación

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other indolizine derivatives and esters with comparable structures. Examples might include:

- Methyl 7-(2-hydroxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate

- Ethyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate

Uniqueness

What sets Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate apart is its specific functional groups and the resulting chemical properties. These unique features make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological studies.

Actividad Biológica

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate (CAS No. 145474-06-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.27 g/mol. The compound features an indolizine core structure that is known for its diverse biological activities.

Antibacterial Activity

Research has indicated that various indolizine derivatives exhibit antibacterial properties. However, specific studies focusing on this compound have shown limited antibacterial effectiveness against common pathogens. For instance:

- A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found no significant antibacterial activity .

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has not been extensively documented. In preliminary screenings against common fungal strains, it did not demonstrate notable antifungal effects.

Anticancer Activity

The potential anticancer activity of indolizine derivatives has been a subject of interest. Some studies suggest that modifications to the indolizine structure can enhance cytotoxicity against various cancer cell lines. However, specific data on the anticancer effects of this compound remain scarce.

Case Studies and Research Findings

A comprehensive review of literature reveals that while indolizines generally have promising biological profiles, this compound requires further investigation to elucidate its pharmacological potential.

| Study | Findings | Biological Activity |

|---|---|---|

| Vachaspathy et al. (2024) | No significant antibacterial activity against MRSA | Antibacterial |

| Preliminary Screening | Limited antifungal activity observed | Antifungal |

| Indolizine Derivative Studies | Potential anticancer activity suggested but not confirmed for this compound | Anticancer |

Propiedades

IUPAC Name |

methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-11(16)7-8-6-10(15)14-5-3-4-9(14)12(8)13(17)19-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIHQRCDEDSXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N2CCCC2=C1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.